![molecular formula C7H11F3N2O2 B1477305 2-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one CAS No. 2092728-75-9](/img/structure/B1477305.png)
2-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
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Overview
Description
“2-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C7H11F3N2O2 and a molecular weight of 212.17 g/mol. The molecule has two C=N bonds in an E,E configuration, one in the β-methoxy system and the other in the oxymethyl side chain between the two aromatic rings .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two C=N bonds in an E,E configuration, one in the β-methoxy system and the other in the oxymethyl side chain between the two aromatic rings . The CF3 group is disordered over two positions .Scientific Research Applications
Building Blocks for Synthesis
2-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one serves as a precursor in the synthesis of various complex molecules due to its unique structural features, such as the trifluoromethyl group and the azetidine ring. This compound has been utilized in the preparation of trifluoromethyl-containing aminopropanes, 1,3-oxazinan-2-ones, aziridines, and 1,4-dioxan-2-ones through transformations of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones Hang Dao Thi et al., 2018.
Synthesis of Amino Acid Derivatives
The compound is also key in the synthesis of chiral donor–acceptor azetines, which are powerful reactants for the synthesis of amino acid derivatives, including those of peptides and natural products. These azetines are synthesized through highly enantioselective [3+1]-cycloaddition processes and have shown significant potential in creating amino acids via 3-azetidinones, highlighting their importance in medicinal chemistry and drug development Kostiantyn O. Marichev et al., 2019.
Antitubercular Activity
Further, azetidin-2-ones, which can be derived from compounds like 2-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one, have been studied for their potential as anti-tubercular agents. Novel azetidinone derivatives comprising 1, 2, 4-triazole have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, indicating the role of this compound in the development of new therapeutic agents B. Thomas, D. George, J. Harindran, 2014.
Antibacterial Agents
Azetidin-2-ones based on 2-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one have shown significant antibacterial activity. The synthesis and evaluation of these compounds reveal their potential as antibacterial agents, with certain derivatives displaying strong activity against common pathogens such as S. aureus, E. coli, and Klebsiella Ramiz Hoti et al., 2017.
properties
IUPAC Name |
2-amino-1-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O2/c1-14-6(7(8,9)10)3-12(4-6)5(13)2-11/h2-4,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVSBWVUFATBFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C(=O)CN)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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